molecular formula C9H9Cl2NO B13033164 (R)-7,8-Dichlorochroman-4-amine

(R)-7,8-Dichlorochroman-4-amine

Katalognummer: B13033164
Molekulargewicht: 218.08 g/mol
InChI-Schlüssel: WUGRPYNFTPEPAC-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-7,8-Dichlorochroman-4-amine is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a chroman ring system substituted with two chlorine atoms at the 7 and 8 positions and an amine group at the 4 position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s reactivity and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-7,8-Dichlorochroman-4-amine typically involves several steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Chroman Ring: This can be achieved through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic conditions.

    Chlorination: The chroman ring is then chlorinated at the 7 and 8 positions using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The final step involves introducing the amine group at the 4 position, which can be done through nucleophilic substitution using ammonia or an amine derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of ®-7,8-Dichlorochroman-4-amine may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

®-7,8-Dichlorochroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium thiolate, and other nucleophiles.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

®-7,8-Dichlorochroman-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-7,8-Dichlorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-7,8-Dichlorochroman-4-amine: The enantiomer of ®-7,8-Dichlorochroman-4-amine with a different spatial arrangement of atoms.

    7,8-Dichlorochroman-4-ol: A similar compound with a hydroxyl group instead of an amine group at the 4 position.

    7,8-Dichlorochroman-4-carboxylic acid: A compound with a carboxylic acid group at the 4 position.

Uniqueness

®-7,8-Dichlorochroman-4-amine is unique due to its specific ®-configuration, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying chiral effects in chemical and biological systems.

Eigenschaften

Molekularformel

C9H9Cl2NO

Molekulargewicht

218.08 g/mol

IUPAC-Name

(4R)-7,8-dichloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9Cl2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1

InChI-Schlüssel

WUGRPYNFTPEPAC-SSDOTTSWSA-N

Isomerische SMILES

C1COC2=C([C@@H]1N)C=CC(=C2Cl)Cl

Kanonische SMILES

C1COC2=C(C1N)C=CC(=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.